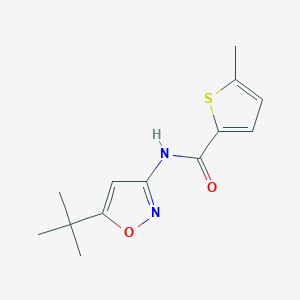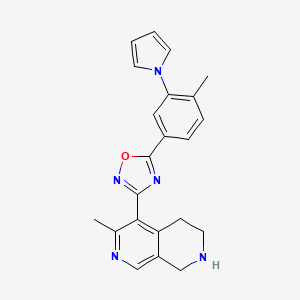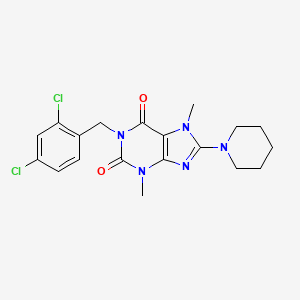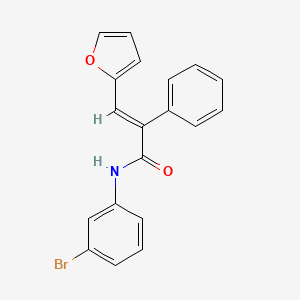![molecular formula C13H16F3N5 B4936067 N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a valuable candidate for various applications.
Mechanism of Action
Target of Action
The compound N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a part of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction . This interaction is crucial for the replication of RNA viruses, and its inhibition can lead to the suppression of viral replication .
Biochemical Pathways
The compound is synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Pharmacokinetics
[1,2,4]triazolo[1,5-a]pyrimidines are known to have favourable pharmacokinetic properties .
Result of Action
The compound has shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This inhibition can lead to the suppression of viral replication, providing a potential therapeutic effect against RNA viruses .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been established under microwave conditions . The use of microwave irradiation can significantly reduce the reaction time and improve the yield of the target compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions typically involve temperatures around 140°C and can yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability. Additionally, the process may be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-one: Known for its anticancer properties and topoisomerase I inhibitory activity.
Uniqueness
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c1-8-7-10(18-9-5-3-2-4-6-9)21-12(17-8)19-11(20-21)13(14,15)16/h7,9,18H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFNRDEDYAXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3CCCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B4936008.png)


![2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B4936027.png)
![[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4936032.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![1-[5-(2,4-DICHLOROPHENYL)FURAN-2-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4936073.png)
![N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]th](/img/structure/B4936081.png)
